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Compound of Interest

Compound Name: 3'-Chloro-3-phenylpropiophenone
CAS No.: 388091-63-2
Cat. No.: B1314846

Get Quote

Chemical Profile & Strategic Value

3'-Chloro-3-phenylpropiophenone (CAS: 14946-44-2), also known as 1-(3-chlorophenyl)-3-
phenylpropan-1-one, is a functionalized dihydrochalcone derivative. In the context of
agrochemical discovery, this molecule represents a "privileged scaffold" due to two specific
structural features:

* The meta-Chloro Substituent: Halogenation at the meta position of the benzoyl ring
significantly increases lipophilicity (

) and metabolic stability. It blocks common sites of metabolic oxidation (CYP450
degradation) in target organisms (fungi/insects), prolonging the half-life of the active
ingredient.

¢ The 1,3-Diarylpropan-1-one Backbone: This flexible linker allows the molecule to adopt
conformations that mimic natural flavonoids and chalcones, serving as a precursor for two
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major agrochemical classes: Sterol Biosynthesis Inhibitors (SBIs) and Pyrazoline

Insecticides.
Physicochemical Properties
Property Value Relevance
Molecular Formula Precursor mass
] Fragment-based drug design

Molecular Weight 244.72 g/mol ]

compliant
. ) Distillable for high-purity

Boiling Point ~113-115°C (4 mmHg) ) )

isolation
N Compatible with standard
Solubility Methanol, Chloroform, DCM

organic solvents

Application I: Enantioselective Synthesis of Chiral
Alcohols (Fungicide Precursors)

Chiral 1,3-diarylpropanols are critical pharmacophores in modern fungicides. The
enantioselective reduction of the ketone functionality is the pivotal step in synthesizing these
bioactive targets. The (S)-enantiomer is often the eutomer (biologically active form) for target
enzymes.

Mechanistic Insight: Asymmetric Transfer
Hydrogenation (ATH)

We utilize a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-
Ikariya catalyst system. Unlike borohydride reductions, this method uses formic
acid/triethylamine as the hydrogen source, ensuring high enantiomeric excess (ee) and
scalability.

Experimental Protocol: Ru-Catalyzed ATH

Objective: Synthesis of (S)-1-(3-chlorophenyl)-3-phenylpropan-1-ol with >95% ee.

Reagents:
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Substrate: 3'-Chloro-3-phenylpropiophenone (10 mmol)

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

Solvent: Dichloromethane (DCM) or Methanol
Step-by-Step Procedure:

o Catalyst Preparation: In a dry Schlenk flask under nitrogen, dissolve RuCl(p-cymene)[(R,R)-
Ts-DPEN] (32 mg, 0.05 mmol) in degassed DCM (5 mL).

e Reaction Initiation: Add the substrate (2.45 g, 10 mmol) to the catalyst solution.
o H-Donor Addition: Slowly inject the HCOOH/Et3N mixture (3 mL) via syringe.

¢ |ncubation: Stir the reaction mixture at 28°C for 14—18 hours. Monitor conversion via TLC
(Hexane:EtOAc 8:2).

e Quenching: Upon completion, dilute with water (20 mL) and extract with DCM (3 x 15 mL).

 Purification: Wash the organic layer with saturated NaHCO3 (to remove excess acid) and
brine. Dry over Na2S0O4 and concentrate in vacuo.

e |solation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to
yield the chiral alcohol as a colorless oil.

Validation Metrics:
e Yield: Expected 85-92%.

o Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column,
Hexane/iPrOH 90:10). Expected >96% ee.[1]

Workflow Visualization
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3'-Cl-3-Ph-propiophenone . .
i Coordination

Activation | Ru-Hydride Intermediate | Reductive Elimination (S)-Chiral Alcohol
Ru(ll)-TsDPEN Catalyst Ll (16e- Species) : )
_________________ 1

Figure 1: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) mechanism for chiral alcohol synthesis.

Click to download full resolution via product page

Application lI: Synthesis of Azole Fungicide
Scaffolds via -Functionalization

The 3'-chloropropiophenone backbone allows for

-halogenation followed by nucleophilic substitution with triazoles or imidazoles. This creates the
core structure of DMI (Demethylation Inhibitor) fungicides, which target fungal ergosterol
biosynthesis.

Strategic Logic

Direct reaction of the ketone with azoles is difficult. We employ an

-bromination strategy to create a reactive electrophile. The subsequent substitution with 1,2 ,4-
triazole creates the bioactive C-N bond.

Experimental Protocol: -Bromination & Triazole Insertion

Objective: Synthesis of
-(1,2,4-triazol-1-yl)-3'-chloro-3-phenylpropiophenone.
Reagents:

e Substrate: 3'-Chloro-3-phenylpropiophenone (10 mmol)

e Brominating Agent:
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(2.2 equiv) or NBS (1.1 equiv) with p-TsOH.
e Nucleophile: 1,2,4-Triazole (3.0 equiv).
e Base:

(3.0 equiv).
Step-by-Step Procedure:

e -Bromination:

o Dissolve substrate (2.45 g) in EtOAc/CHCI3 (1:1, 20 mL).
o Add

(4.9 g, 22 mmol) and reflux for 4 hours. The heterogeneous green copper salt turns white (
) as the reaction proceeds.

o Filter off copper salts. Wash filtrate with water, dry, and concentrate to obtain the
-bromo intermediate (crude is usually sufficient).
 Triazole Substitution:
o Dissolve the crude

-bromo ketone in DMF (15 mL).

o Add 1,2,4-triazole (2.07 g, 30 mmol) and

(4.14 g, 30 mmol).

o Heat to 80°C for 6 hours.
o Workup:
o Pour mixture into ice water (100 mL). Extract with EtOAc (3 x 30 mL).

o Wash organic phase with LiCl (5% aq) to remove DMF.
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» Final Product: Recrystallize from Ethanol/Hexane to obtain the triazolyl ketone.

Note on Bioactivity: This ketone can be further reduced (using Protocol I) or reacted with
Grignard reagents to form tertiary alcohols, mimicking the structure of Tebuconazole analogs.

Synthesis Pathway Visualization

3'-Chloro-3-phenylpropiophenone

Step 1: a-Bromination
(CuBr2, Reflux)

__________ v

-

1
: o-Bromo Ketone Intermediate :
| (Electrophile) !

Step 2: Nucleophilic Substitution
(1,2,4-Triazole, K2CO3)

a-Triazolyl Ketone
(Fungicide Scaffold)

Figure 2: Synthetic route for Azole Fungicide precursors via a-bromination and triazole substitution.

Click to download full resolution via product page

Quality Control & Analytical Standards

To ensure data integrity in regulatory submissions, the following analytical parameters must be
met.

HPLC Method for Chiral Purity

e Column: Daicel Chiralcel OD-H (
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mm, 5
m).
» Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
e Flow Rate: 1.0 mL/min.
e Detection: UV @ 254 nm.
o Retention Times (Approx):
o (R)-Enantiomer: 8.5 min

o (S)-Enantiomer: 11.2 min (Target)

NMR Characterization (Reference Data)
¢ NMR (400 MHz,

):

7.90 (s, 1H, Ar-H), 7.82 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.30-7.18 (m, 5H,
Ph-H), 3.28 (t, 2H,

), 3.08 (t, 2H,
).

 Interpretation: The triplet at
3.28 corresponds to the

-methylene protons adjacent to the carbonyl, a key indicator of ketone integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. guidechem.com [guidechem.com]

e To cite this document: BenchChem. [Technical Application Note: 3'-Chloro-3-
phenylpropiophenone in Agrochemical Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1314846/docs#technical-application-
note-3-chloro-3-phenylpropiophenone-in-agrochemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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